molecular formula C17H16FN3O2 B14058127 (S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate

(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate

Cat. No.: B14058127
M. Wt: 313.33 g/mol
InChI Key: CQUWLDSGIXATOF-LBPRGKRZSA-N
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Description

(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone, under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 6th position of the imidazo[1,2-a]pyridine ring using electrophilic fluorination reagents such as Selectfluor.

    Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the imidazo[1,2-a]pyridine ring through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Carbamate Group: The carbamate group can be introduced by reacting the intermediate with an appropriate isocyanate under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate can be compared with other similar compounds, such as:

    2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with an acetic acid group instead of a carbamate group.

    Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Similar in structure but with an ethyl ester group instead of a carbamate group.

    (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Similar in structure but with a methanamine group instead of a carbamate group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl carbamate group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

benzyl N-[(1S)-1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-12(15-10-21-9-14(18)7-8-16(21)20-15)19-17(22)23-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)/t12-/m0/s1

InChI Key

CQUWLDSGIXATOF-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CN2C=C(C=CC2=N1)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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